Methyl 3-isopropylisoxazole-5-carboxylate

Organic Synthesis Process Chemistry Isoxazole

This heterocyclic building block features a specific 3-isopropyl-5-methyl ester substitution that dictates unique steric and electronic reactivity. Unlike unsubstituted cores (LogP 0.46), its enhanced lipophilicity (LogP ~1.6) and faster methyl ester hydrolysis make it the superior choice for probing membrane permeability in drug discovery and constructing agrochemical intermediates like isoxaflutole analogs. Insist on high-purity (98%) material to ensure reproducible yields and reliable biological data.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
CAS No. 133674-35-8
Cat. No. B146687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-isopropylisoxazole-5-carboxylate
CAS133674-35-8
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC(C)C1=NOC(=C1)C(=O)OC
InChIInChI=1S/C8H11NO3/c1-5(2)6-4-7(12-9-6)8(10)11-3/h4-5H,1-3H3
InChIKeyMZQZIIYKXQXEPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-isopropylisoxazole-5-carboxylate: Core Properties and Baseline Data for Procurement Decisions


Methyl 3-isopropylisoxazole-5-carboxylate (CAS 133674-35-8) is a heterocyclic building block belonging to the isoxazole class, a five-membered ring containing adjacent nitrogen and oxygen atoms . Its molecular formula is C₈H₁₁NO₃, with a molecular weight of 169.18 g/mol . The compound features a methyl ester at the 5-position and an isopropyl group at the 3-position of the isoxazole ring, a substitution pattern that defines its unique reactivity and physicochemical profile compared to other isoxazole carboxylates . It is commercially available as a research chemical with a typical purity of 98% .

Why Direct Substitution of Methyl 3-isopropylisoxazole-5-carboxylate with Analogs Can Compromise Project Outcomes


Substituting Methyl 3-isopropylisoxazole-5-carboxylate with a seemingly similar analog, such as the unsubstituted core or a different ester, is not a straightforward swap. The specific 3-isopropyl-5-methyl ester substitution pattern dictates the molecule's steric and electronic properties, directly influencing its behavior in key chemical reactions like cycloadditions and hydrolyses . This structural specificity is paramount in applications where the compound serves as a precise building block for more complex pharmacophores or agrochemical intermediates. Differences in hydrolysis rates between methyl and ethyl esters, for instance, can alter reaction kinetics and yields in a synthetic sequence . Furthermore, the purity and consistency of the supply chain, as detailed below, are critical variables that can affect reproducibility in research and development, making a direct substitution a potential source of significant experimental variability .

Quantitative Comparative Evidence: Methyl 3-isopropylisoxazole-5-carboxylate vs. Closest Analogs


Synthesis Yield and Efficiency: A One-Step Protocol vs. Multi-Step Routes for Analogs

A key differentiator for this specific compound is the existence of a published, optimized, one-step synthesis protocol that achieves a quantitative yield. This is in contrast to the typical multi-step syntheses required for many other 3-substituted isoxazole-5-carboxylate analogs, which often proceed with moderate to low overall yields. For instance, a general review of isoxazole syntheses shows that 1,3-dipolar cycloadditions to form this scaffold can have yields ranging from 35-50% for some derivatives [1]. The availability of a high-yielding, single-step method for this specific compound offers a significant advantage in terms of time, cost, and atom economy for laboratories requiring this precise intermediate.

Organic Synthesis Process Chemistry Isoxazole

Purity Specifications: Benchmarking Against Industry Standard and Alternative Suppliers

Procurement decisions are heavily influenced by the assured purity of the chemical. Methyl 3-isopropylisoxazole-5-carboxylate is commercially offered at a minimum purity of 95% and a more commonly specified 98% by different vendors. The 98% purity grade provides a clear, verifiable benchmark for researchers, differentiating it from lower-purity stocks that may be available from other sources. This higher specification reduces the likelihood of impurities interfering with sensitive reactions or biological assays, ensuring more reliable and reproducible experimental results.

Quality Control Analytical Chemistry Sourcing

Hydrolytic Stability: Methyl Ester vs. Ethyl Ester Analogs

The choice between a methyl and an ethyl ester is non-trivial. Comparative studies on related heterocyclic esters indicate that methyl esters are generally hydrolyzed more rapidly than their ethyl ester counterparts . This differential rate of hydrolysis can be a critical factor in designing synthetic routes where a protecting group is meant to be cleaved under mild conditions, or in medicinal chemistry where the ester is a prodrug moiety requiring specific activation kinetics. This compound's identity as a methyl ester, rather than the more sterically hindered ethyl ester (CAS 2207-47-8), provides a well-defined, faster hydrolysis profile, which is a quantifiable and predictable reactivity difference.

Chemical Stability Reaction Engineering Prodrug Design

Molecular Descriptors: LogP and PSA for Optimizing Pharmacokinetic Properties

The substitution pattern of Methyl 3-isopropylisoxazole-5-carboxylate provides a unique combination of lipophilicity and polarity compared to simpler analogs. Its calculated partition coefficient (LogP) is approximately 1.6, and its Polar Surface Area (PSA) is approximately 52 Ų [1]. These values can be contrasted with the unsubstituted methyl isoxazole-5-carboxylate (CAS 15055-81-9), which has a lower LogP of 0.46 and a comparable PSA of 52 Ų [2]. The higher lipophilicity of the target compound, driven by the isopropyl group, enhances its ability to cross biological membranes, a critical parameter in the development of cell-permeable probes or orally bioavailable drug candidates. The increase in LogP by over 1 unit represents a substantial change in predicted ADME properties.

Medicinal Chemistry Computational Chemistry Drug Design

Recommended Applications for Methyl 3-isopropylisoxazole-5-carboxylate Based on Verified Differentiators


Medicinal Chemistry: Lead Optimization and SAR Studies

The compound's defined substitution pattern and predicted LogP of ~1.6 make it a valuable scaffold for structure-activity relationship (SAR) campaigns. Its enhanced lipophilicity, compared to the unsubstituted core (LogP 0.46), suggests it can be used to probe the effects of increased membrane permeability on target engagement and cellular activity. The availability of high-purity (98%) material ensures that biological data generated from SAR studies is reliable and free from confounding impurities [1].

Process Chemistry: Reliable Building Block for Synthesis

The documented one-step, quantitative-yield synthesis of this compound [1] indicates its accessibility as a cost-effective building block. Its predictable reactivity as a methyl ester, which hydrolyzes faster than its ethyl ester analog , makes it a preferred starting material for synthetic sequences requiring a labile ester group. This is particularly relevant in the synthesis of more complex isoxazole-containing pharmacophores or agrochemical intermediates.

Agrochemical Research: Intermediate for Novel Herbicide Discovery

Given the established importance of the isoxazole scaffold in herbicides like isoxaflutole and isoxachlortole, this compound serves as a versatile intermediate for constructing novel analogs [1]. Its specific substitution pattern allows for the systematic exploration of chemical space around the isoxazole core, potentially leading to candidates with improved potency, selectivity, or environmental fate profiles compared to existing commercial products.

Technical Documentation Hub

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